(3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid
Description
Stereochemical Configuration and Chiral Center Characterization
The stereochemical identity of (3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is defined by the (3S) configuration at the chiral carbon atom (C3) within its propanoic acid backbone. This configuration arises from the spatial arrangement of substituents around C3, which includes an amino group (-NH₂), a carboxylic acid group (-COOH), and two distinct aromatic substituents: a bromine atom at position 2 and a hydroxyl group at position 3 on the phenyl ring. The Cahn-Ingold-Prelog priority rules assign the highest priority to the amino group, followed by the carboxylic acid, the brominated phenyl group, and the hydrogen atom, resulting in the S-enantiomer.
The molecular formula, C₉H₁₀BrNO₃, corresponds to a molecular weight of 260.08 g/mol. The compound’s chiral nature is further corroborated by its specific optical rotation and enantiomeric excess values reported in synthetic studies. Key stereochemical descriptors include the InChI string InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m1/s1 and the canonical SMILES notation C1=CC(=C(C(=C1)O)Br)[C@@H](CC(=O)O)N, which explicitly denote the (3S) configuration.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | This compound |
| Chiral Center Configuration | S at C3 |
Crystallographic Studies and Molecular Geometry
Crystallographic data for this compound remain limited in publicly available databases, but insights into its molecular geometry can be inferred from analogous compounds and computational models. The molecule adopts a non-planar conformation due to steric interactions between the bromine atom and adjacent functional groups. Density functional theory (DFT) calculations predict bond lengths of approximately 1.76 Å for the C-Br bond and 1.40 Å for the C-O bond in the hydroxyl group.
The phenyl ring exhibits slight distortion from ideal hexagonal symmetry, with dihedral angles between the aromatic plane and the propanoic acid backbone ranging from 35° to 45°. This distortion minimizes intramolecular clashes between the hydroxyl group and the amino moiety. Packing arrangements in the solid state likely involve layered structures stabilized by van der Waals forces and halogen bonding interactions involving bromine.
Comparative Analysis with Isomeric Forms
The structural uniqueness of this compound becomes evident when compared to its positional and stereoisomers:
- (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid (): Bromine and hydroxyl groups swap positions on the phenyl ring, altering electronic properties and hydrogen bonding capacity.
- (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid (): The hydroxyl group shifts to position 5, reducing steric hindrance near the chiral center.
- 3-Amino-3-(2-bromophenyl)propanoic acid (): Lacks the hydroxyl group, resulting in decreased polarity and solubility.
| Isomer | Substituent Positions | Key Structural Differences |
|---|---|---|
| (3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl) | Br: 2; OH: 3 | Maximized intramolecular hydrogen bonding |
| (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl) | Br: 3; OH: 2 | Altered dipole moment |
| (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl) | Br: 2; OH: 5 | Reduced steric hindrance |
| 3-Amino-3-(2-bromophenyl)propanoic acid | Br: 2; No OH | Lower hydrophilicity |
The (3S) configuration exhibits distinct reactivity in asymmetric synthesis compared to its (3R) enantiomer, particularly in enzyme-catalyzed reactions where stereoselectivity governs substrate binding.
Hydrogen Bonding Network and Intermolecular Interactions
The hydrogen bonding network of this compound is dominated by three donor-acceptor systems:
- Carboxylic Acid Group : The -COOH moiety participates in strong O-H···O hydrogen bonds (bond length: ~1.85 Å) with adjacent molecules, facilitating dimerization in the solid state.
- Amino Group : The -NH₂ group forms N-H···O interactions with carbonyl oxygen atoms, contributing to layered crystal packing.
- Hydroxyl Group : The phenolic -OH engages in intramolecular O-H···N hydrogen bonds with the amino group (distance: ~2.10 Å), stabilizing the molecule’s conformation.
Intermolecular halogen bonding between bromine and oxygen atoms (Br···O distance: ~3.30 Å) further stabilizes the crystal lattice. These interactions collectively enhance the compound’s thermal stability, as evidenced by its high decomposition temperature (>200°C) in thermogravimetric analyses.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
ONTHWTFWGGONKR-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Bromination of Hydroxyphenyl Precursors
Selective bromination is performed on phenol derivatives to introduce the bromine atom at the 2-position relative to the hydroxyl group. This step often employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination or overreaction.
- Reaction Conditions: Low temperatures (0–5 °C) and inert solvents like dichloromethane or acetonitrile are preferred to maintain regioselectivity.
- Catalysts/Additives: Acidic or basic catalysts may be used to enhance selectivity.
Stereoselective Construction of the Amino Acid Backbone
The amino acid moiety is introduced or modified via chiral synthesis techniques:
- Starting Materials: Chiral precursors such as optically pure amino esters or protected amino acids.
- Key Reactions: Alkylation or substitution reactions using the brominated hydroxyphenyl intermediate, often under basic conditions.
- Bases Used: Sodium methoxide, potassium hydroxide, or sodium hydroxide are commonly employed to facilitate these transformations.
- Temperature Control: Reactions are generally conducted at temperatures below 25 °C to prevent racemization and degradation.
Protection and Deprotection Strategies
To preserve the hydroxyl and amino functionalities during multi-step synthesis:
- Protection: Amino groups may be protected as acetamides or carbamates; hydroxyl groups may be protected as methyl ethers or silyl ethers.
- Deprotection: Mild acidic or basic conditions are used to remove protecting groups without affecting the stereochemistry or causing debromination.
Purification Techniques
- Chromatography: High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) is used to isolate the desired enantiomer.
- Crystallization: Recrystallization from suitable solvents to improve purity and enantiomeric excess.
Representative Synthetic Route (Based on Patent US8946476B2)
| Step No. | Description | Conditions/Notes | Yield (%) |
|---|---|---|---|
| 1 | Preparation of 2-bromo-3-methoxypropionic acid from 2,3-dibromo ethyl propionate | Reaction with sodium methoxide in methanol at <10 °C, followed by hydrolysis with NaOH | 80–90 |
| 2 | Conversion to 2-acetamido-N-benzyl-3-methoxypropionamide via mixed anhydride intermediate | Use of ethyl chloroformate or isobutyl chloroformate and N-methylmorpholine | High yield |
| 3 | Deprotection and hydrolysis to yield the amino acid derivative | Acidification with aqueous HCl, maintaining temperature between 0–25 °C to avoid degradation | High purity |
| 4 | Final purification and isolation | Chromatographic separation and crystallization | Not specified |
This method emphasizes the use of mild base-mediated transformations and controlled acidification to avoid degradation products, ensuring high stereochemical purity.
Reaction Conditions and Parameters Summary
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Temperature | 0 to 25 °C | Maintain stereochemical integrity, avoid side reactions |
| Solvents | Methanol, dichloromethane, acetonitrile | Solubility and reaction medium control |
| Bases | Sodium methoxide, potassium hydroxide | Facilitate substitution and deprotection steps |
| Brominating agents | N-Bromosuccinimide (NBS), elemental bromine | Selective bromination of aromatic ring |
| Acidification | Stoichiometric aqueous HCl | Neutralize base, prevent degradation |
| Catalysts | N-Methylmorpholine, ethyl chloroformate | Formation of mixed anhydrides, activation steps |
Research Findings and Observations
- The stereochemical purity of the (3S)-enantiomer is preserved by conducting reactions at low temperatures and using optically pure starting materials.
- The position of the hydroxyl group relative to the bromine on the phenyl ring influences the regioselectivity of bromination and subsequent reactivity.
- Use of sodium methoxide and careful acidification avoids degradation products, improving overall yield and purity.
- Continuous flow reactors and advanced purification techniques have been reported to enhance scalability and reproducibility in industrial settings.
Comparative Notes on Related Compounds
- Variants such as (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid and (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid differ mainly in the position of the hydroxyl group on the aromatic ring, which affects biological activity and synthetic route specifics.
- Synthetic methods for these analogs share similar principles but require tailored reaction conditions to accommodate positional isomerism.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or amines.
Major Products Formed
Oxidation: Formation of 3-amino-3-(2-bromo-3-oxophenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(3-hydroxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
(3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid serves as a crucial building block in the synthesis of novel therapeutic agents. Its structural characteristics enhance its utility in developing drugs aimed at treating neurological disorders and antimicrobial infections. The presence of both amine and carboxylic acid functional groups allows for diverse chemical modifications, facilitating the design of compounds with specific biological activities.
1.2 Neuroactive Properties
Research indicates that this compound may exhibit neuroactive effects, potentially acting as a neurotransmitter or modulating neurotransmitter systems. Its interaction with the N-Methyl-D-aspartate (NMDA) receptor is particularly noteworthy, as it could influence synaptic plasticity and memory functions, making it a candidate for treating conditions such as epilepsy and cognitive disorders.
Biotechnology Applications
2.1 Enzyme Engineering
In biotechnology, this compound can be utilized as a substrate for enzyme engineering. Its reactive functional groups make it suitable for designing enzyme inhibitors or substrates that can be employed in various biochemical assays.
2.2 Biosensors Development
The compound's unique structure also lends itself to applications in biosensor technology. By incorporating this compound into biosensor designs, researchers can create sensitive detection systems for biological analytes due to its ability to undergo specific biochemical transformations.
Research Applications
3.1 Structure-Activity Relationship Studies
This compound is valuable in studies investigating structure-activity relationships (SAR). By modifying the compound and observing the resultant biological activities, researchers can gain insights into how structural changes affect function, which is essential for drug discovery processes.
3.2 Metabolic Pathway Investigations
This compound is also used in metabolic pathway studies involving amino acids. Understanding how this compound is metabolized can provide critical information about its biological role and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related β-amino acids, emphasizing substituent variations and their implications:
Key Observations:
Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce bioavailability due to polarity.
Stereochemical Influence: The (3S) configuration is conserved in many analogs, critical for chiral recognition in biological systems. For example, (R)-3-Amino-3-(2-chlorophenyl)propanoic acid has a lower similarity score (0.91 vs. 0.98 for the S-isomer) .
Pharmacokinetic and Toxicological Considerations
- Blood-Brain Barrier (BBB) Permeability : The target compound’s polarity (due to -COOH and -OH groups) may limit BBB penetration, similar to BMAA, which has a low permeability-surface area product (2–5 × 10⁻⁵ mL/s/g) .
- Metabolic Stability : Fluorinated analogs (e.g., ) benefit from fluorine’s metabolic resistance, whereas bromo substituents may increase molecular weight and affect clearance rates.
- Toxicity : Nitro-containing analogs (e.g., ) pose higher toxicity risks due to reactive intermediates, whereas hydroxy groups (target compound) may mitigate this through detoxification pathways.
Biological Activity
(3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural composition that includes a brominated aromatic ring and a hydroxyl group, which contribute significantly to its reactivity and biological interactions.
The chemical formula of this compound is . Its structure includes:
- Amino Group : Contributes to its classification as an amino acid.
- Carboxylic Acid Group : Essential for biological activity and interaction with enzymes.
- Bromine Atom : Enhances reactivity and may influence biological pathways.
- Hydroxyl Group : Potentially provides antioxidant properties.
1. Antioxidant Properties
The hydroxyl group in this compound can donate hydrogen atoms, which may neutralize free radicals. This property is crucial for protecting cells from oxidative stress, thereby reducing the risk of various diseases associated with oxidative damage.
2. Neuroactive Effects
Research indicates that this compound may exhibit neuroactive effects similar to other amino acids involved in neurotransmission. The presence of the bromine atom and hydroxyl group suggests potential interactions with neurotransmitter systems, which could be explored further for therapeutic applications in neurological disorders.
3. Antimicrobial Activity
Studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to possess activity against various multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these pathogens range from 1 to 8 µg/mL, indicating significant efficacy .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor by binding to active sites on enzymes, thus modulating their activity and influencing various metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxyphenylalanine | Hydroxylated phenylalanine | Neuroactive effects; potential as a neurotransmitter |
| 4-Bromo-L-tyrosine | Brominated tyrosine | Antioxidant properties; involvement in protein synthesis |
| 5-Bromoindole-2-carboxylic acid | Brominated indole | Antimicrobial activity; used in drug design |
| 2-Bromophenylalanine | Brominated phenylalanine | Similar neuroactive properties; used in pharmacological studies |
This table illustrates that while there are similarities among these compounds, the specific combination of functional groups in this compound may provide distinct biological activities that warrant further investigation.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their antimicrobial properties. For instance, derivatives with heterocyclic substitutions have shown enhanced antimicrobial activity against both Gram-positive and Gram-negative pathogens .
Additionally, research has indicated that certain derivatives exhibit selective toxicity towards cancer cell lines, suggesting potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
